4,4'-(2,7-Bis(naphthalen-1-yl(phenyl)amino)-9H-fluorene-9,9-diyl)diphenol
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Overview
Description
4,4’-(2,7-Bis(naphthalen-1-yl(phenyl)amino)-9H-fluorene-9,9-diyl)diphenol is a complex organic compound that features a fluorene core substituted with naphthyl and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(2,7-Bis(naphthalen-1-yl(phenyl)amino)-9H-fluorene-9,9-diyl)diphenol typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura cross-coupling reaction, where boronic acids and halides are coupled in the presence of a palladium catalyst. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from 80°C to 120°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
4,4’-(2,7-Bis(naphthalen-1-yl(phenyl)amino)-9H-fluorene-9,9-diyl)diphenol can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and specific oxidizing or reducing agents for redox reactions. The conditions vary but often involve controlled temperatures, inert atmospheres, and specific solvents like toluene or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives.
Scientific Research Applications
4,4’-(2,7-Bis(naphthalen-1-yl(phenyl)amino)-9H-fluorene-9,9-diyl)diphenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells
Mechanism of Action
The mechanism of action of 4,4’-(2,7-Bis(naphthalen-1-yl(phenyl)amino)-9H-fluorene-9,9-diyl)diphenol involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to engage in π-π interactions, hydrogen bonding, and other non-covalent interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Anthracene-based derivatives: These compounds share similar aromatic structures and are used in similar applications, such as OLEDs and photovoltaic cells.
Naphthalene derivatives: These compounds also feature naphthalene rings and exhibit comparable biological activities.
Uniqueness
4,4’-(2,7-Bis(naphthalen-1-yl(phenyl)amino)-9H-fluorene-9,9-diyl)diphenol is unique due to its specific substitution pattern and the presence of both naphthyl and phenyl groups. This combination imparts distinct electronic and steric properties, enhancing its potential for various applications in research and industry .
Properties
Molecular Formula |
C57H40N2O2 |
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Molecular Weight |
784.9 g/mol |
IUPAC Name |
4-[9-(4-hydroxyphenyl)-2,7-bis(N-naphthalen-1-ylanilino)fluoren-9-yl]phenol |
InChI |
InChI=1S/C57H40N2O2/c60-47-31-25-41(26-32-47)57(42-27-33-48(61)34-28-42)53-37-45(58(43-17-3-1-4-18-43)55-23-11-15-39-13-7-9-21-49(39)55)29-35-51(53)52-36-30-46(38-54(52)57)59(44-19-5-2-6-20-44)56-24-12-16-40-14-8-10-22-50(40)56/h1-38,60-61H |
InChI Key |
OYMOVAHOJQYYEL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC3=C(C=C2)C4=C(C3(C5=CC=C(C=C5)O)C6=CC=C(C=C6)O)C=C(C=C4)N(C7=CC=CC=C7)C8=CC=CC9=CC=CC=C98)C1=CC=CC2=CC=CC=C21 |
Origin of Product |
United States |
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